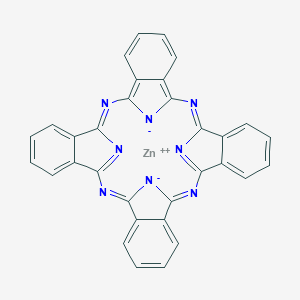

Phthalocyanine zinc

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14320-04-8 |

|---|---|

Molekularformel |

C32H16N8Zn |

Molekulargewicht |

577.9 g/mol |

IUPAC-Name |

zinc 2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI-Schlüssel |

PODBBOVVOGJETB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

Andere CAS-Nummern |

14320-04-8 |

Physikalische Beschreibung |

Purple powder; [Alfa Aesar MSDS] |

Synonyme |

CGP 55 847 CGP-55,847 zinc phthalocyanine zinc(II) phthalocyanine Zn(II)-phthalocyanine Zn-phthalocyanine |

Herkunft des Produkts |

United States |

Advanced Synthesis and Molecular Engineering

Methodologies for Phthalocyanine (B1677752) Core Synthesis

The foundational step in producing functional zinc phthalocyanine molecules is the construction of the phthalocyanine macrocycle with a central zinc ion. The methodologies employed are critical as they determine the purity, yield, and scalability of the final product.

The most prevalent method for synthesizing the zinc phthalocyanine core is the cyclotetramerization of phthalonitrile (B49051) precursors. This process involves the template-driven condensation of four phthalonitrile units around a central zinc(II) ion. The reaction is typically carried out in a high-boiling point solvent, such as n-pentanol or dimethylformamide (DMF), in the presence of a zinc salt (e.g., zinc acetate, Zn(OAc)₂) and a strong, non-nucleophilic base. acs.orgyildiz.edu.tr 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base for this purpose. acs.orgyildiz.edu.tr

The general scheme involves heating a mixture of the substituted or unsubstituted phthalonitrile, a zinc salt, and the base at elevated temperatures (typically 130-170°C) for several hours under an inert atmosphere. nih.gov The zinc salt acts as a template, coordinating with the nitrogen atoms of the phthalonitrile molecules and facilitating the intramolecular cyclization to form the stable 18 π-electron aromatic macrocycle. This method is versatile and can be adapted to produce a wide array of substituted zinc phthalocyanines by starting with appropriately functionalized phthalonitrile precursors.

A notable variation is the solid-state reaction, which can be performed using microwave irradiation. For instance, the synthesis of octacarboxylated zinc phthalocyanine has been achieved through a solid-state reaction involving pyromellitic dianhydride (PMDA), zinc acetate, and urea, with ammonium (B1175870) heptamolybdate as a catalyst.

Unsubstituted zinc phthalocyanine exhibits very low solubility in common organic solvents, which makes purification by standard chromatographic techniques challenging. researchgate.net Sublimation is a crucial technique for obtaining high-purity zinc phthalocyanine, particularly for applications in electronics where material purity is paramount. researchgate.netrsc.orgnih.govosti.gov

This purification method involves heating the crude ZnPc solid under high vacuum. The ZnPc transitions directly from the solid to the gas phase and is then re-deposited as a purified crystalline solid on a cooler surface, leaving non-volatile impurities behind. This process effectively removes contaminants from the synthesis, such as unreacted starting materials and side products. Commercial suppliers often label their high-grade ZnPc as "purified by sublimation," underscoring the importance of this technique in achieving the high purity levels (>98%) required for advanced applications. osti.govrsc.org

Rational Design and Functionalization Strategies

The properties of the basic zinc phthalocyanine core can be dramatically altered through the strategic attachment of functional groups. This molecular engineering approach allows for the fine-tuning of solubility, aggregation behavior, and electronic properties.

Substituents can be attached to the phthalocyanine macrocycle at two main positions: the peripheral (α, positions 2, 3, 9, 10, 16, 17, 23, 24) and non-peripheral (β, positions 1, 4, 8, 11, 15, 18, 22, 25) positions. researchgate.net The position of the substituent significantly influences the molecule's properties. For instance, non-peripheral substitution can cause greater distortion of the phthalocyanine ring, leading to different aggregation and electronic properties compared to peripheral substitution. researchgate.net

The synthesis of these substituted derivatives is typically achieved by using a functionalized phthalonitrile in the cyclotetramerization reaction. researchgate.net This approach allows for the preparation of symmetrically tetra- or octa-substituted zinc phthalocyanines.

| Substitution Position | General Effect on Properties | Reference |

| Peripheral (α) | Generally leads to less steric hindrance between substituents, influencing solubility and packing in the solid state. | nih.gov |

| Non-Peripheral (β) | Can induce greater electronic perturbation of the Pc ring and different aggregation behavior due to increased steric interactions. | researchgate.net |

A major limitation of many phthalocyanines is their poor solubility in aqueous media, which hinders their application in biological systems. To overcome this, hydrophilic moieties such as poly(oxyethylene) (PEO) chains or carbohydrate (glycosyl) groups are attached to the phthalocyanine periphery. nih.govnih.govnih.gov

The synthesis of poly(oxyethylene)-substituted zinc phthalocyanines involves the cyclotetramerization of phthalonitriles functionalized with PEO chains of varying lengths. nih.gov These modifications significantly improve water solubility and can lead to amphiphilic behavior, which is desirable for applications like photodynamic therapy. researchgate.net

Glycosylation, the attachment of sugar units, is another powerful strategy to enhance water solubility. nih.govnih.gov The synthesis of glycosylated zinc phthalocyanines can be achieved through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, where an azide-modified sugar is attached to an alkyne-functionalized phthalocyanine. nih.govresearchgate.net Alternatively, a glycosylated phthalonitrile can be synthesized and then used in a cyclotetramerization reaction. nih.govuni-tuebingen.de The choice of protecting groups for the carbohydrate's hydroxyl functions is critical to withstand the basic conditions of the cyclotetramerization. nih.gov

| Modification | Synthetic Strategy | Resulting Property | Key Finding | Reference |

| Poly(oxyethylene) | Cyclotetramerization of PEO-functionalized phthalonitriles. | Enhanced solubility in aqueous and organic media. | Singlet oxygen quantum yields ranged from 0.60 to 0.72, showing potential as Type II photosensitizers. | nih.gov |

| Glycosyl | Cu(I)-catalyzed 1,3-dipolar cycloaddition (Click Chemistry) or cyclotetramerization of glycosylated phthalonitriles. | Improved water solubility, creating non-ionic, water-soluble ZnPcs. | The 2-methoxyethoxymethyl (MEM) protecting group was effective for protecting carbohydrate moieties during harsh cyclotetramerization conditions. | nih.govnih.gov |

Introducing fluorine atoms or perfluoroalkyl groups into the phthalocyanine structure is a strategy used to modify its electronic properties and improve its solubility in organic solvents. core.ac.ukworldscientific.com Fluorination can also enhance the performance of zinc phthalocyanine as a photosensitizer. core.ac.uk

The synthesis of these compounds follows the standard cyclotetramerization route, starting from fluorinated phthalonitrile precursors. yildiz.edu.trworldscientific.com These precursors are often prepared via nucleophilic aromatic substitution reactions, where a nitro or chloro group on a phthalonitrile is displaced by a fluoro- or perfluoroalkyl-containing alcohol or thiol. worldscientific.com The resulting fluorinated zinc phthalocyanines often exhibit good solubility in common organic solvents like THF, chloroform (B151607), and toluene (B28343). core.ac.uk

| Fluorine-containing Substituent | Synthetic Approach | Impact on Properties | Reference |

| Fluoro-functional groups | Cyclotetramerization of phthalonitriles prepared by Sonogashira cross-coupling or nucleophilic substitution. | Good solubility in common organic solvents; enhanced photophysical and photochemical properties. | yildiz.edu.trresearchgate.netcore.ac.uk |

| Perfluoroalkyl groups | Cyclotetramerization of phthalonitriles substituted with perfluoroalkyl chains. | Increased solubility in polar organic solvents like THF and DMSO, especially for octa-substituted derivatives. | worldscientific.com |

Axial Ligand Coordination Effects

The coordination of axial ligands to the central zinc atom in the phthalocyanine macrocycle provides another avenue for modulating its properties. These ligands, which bind above and below the plane of the phthalocyanine ring, can significantly influence the electronic structure, photophysical behavior, and self-assembly characteristics of the complex. researchgate.netnih.gov

The nature of the axial ligand, whether it is electron-donating or electron-withdrawing, can alter the redox potentials of the zinc phthalocyanine. rsc.org For instance, the coordination of ligands can affect the energy levels of the metal's d-orbitals relative to the phthalocyanine's π-orbitals, thereby influencing whether oxidation or reduction occurs at the metal center or the macrocycle. rsc.org

Axial ligand coordination can also impact the photophysical properties. For example, in silicon phthalocyanines, which are structurally similar to zinc phthalocyanines, the presence of electron-withdrawing axial ligands can lead to a redshift of the Q-band absorption, a decrease in fluorescence intensity and quantum yield, but an increase in fluorescence lifetime. researchgate.net The axial coordination of zinc phthalocyanine to gold and silver nanoparticles has been shown to cause a red-shifting of the absorption spectra and an enhancement of its photophysicochemical behavior. researchgate.net This strategy of modifying properties through axial ligation is a key tool in the design of phthalocyanine-based materials for various applications. nih.gov

Supramolecular Assembly and Complexation with Complementary Molecules

Supramolecular chemistry offers a powerful approach to organize zinc phthalocyanine molecules into well-defined, functional architectures. researchgate.netru.nl This is achieved through non-covalent interactions such as hydrogen bonding, van der Waals forces, and metal-ligand coordination. researchgate.net

One of the most studied supramolecular assemblies of phthalocyanines is the cofacial arrangement, where the planar macrocycles stack on top of each other. The formation of cofacial dimers and trimers can be induced by various methods. For example, the dimerization of tetra-(benzo- nih.govcrown-5) phthalocyanine can be triggered by the addition of potassium ions, which are complexed by the crown ether moieties, bringing the phthalocyanine units together in a cofacial orientation. wichita.edu

These cofacial assemblies can then be used as building blocks for more complex supramolecular structures. For instance, a cofacial zinc phthalocyanine dimer can be further complexed with functionalized fullerenes through axial coordination to create biomimetic models of photosynthetic reaction centers. wichita.edu In such systems, the cofacial dimer acts as a "special pair" electron donor, similar to what is found in natural photosynthesis. wichita.edu Spectroscopic and electrochemical studies of these assemblies provide insights into the photoinduced charge separation processes. wichita.edu The formation of these supramolecular structures can be confirmed by techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry. wichita.edu

Complexation with Fullerenes and Fullerene Derivatives

The molecular engineering of zinc phthalocyanine (ZnPc) has led to significant advancements in creating donor-acceptor systems through complexation with fullerenes and their derivatives. These complexes are of particular interest for their applications in molecular electronics and photovoltaics, primarily due to their unique photophysical properties, such as efficient photoinduced electron transfer (PET). The strategies for combining ZnPc and fullerene moieties can be broadly categorized into two main approaches: non-covalent supramolecular complexation and the formation of stable covalent linkages.

Non-covalent complexation relies on intermolecular forces such as metal-ligand coordination, hydrogen bonding, or π-π stacking to form ordered assemblies. A prominent strategy involves the use of fullerene derivatives functionalized with chelating groups, such as pyridyl moieties. These groups can axially coordinate to the central zinc atom of the ZnPc macrocycle, forming a stable supramolecular dyad. aip.orgworldscientific.com The formation of these complexes has been shown to significantly enhance the photovoltaic performance in bilayer organic solar cells. aip.orgspiedigitallibrary.org For instance, the complexation between a pyrrolidinofullerene bearing three chelating pyridyl groups (PyF) and ZnPc was confirmed by the increased solubility of ZnPc in dichloromethane (B109758) upon the addition of PyF. aip.org Spectroscopic analysis of the resulting solution showed a difference spectrum similar to that of ZnPc in pyridine, indicating the formation of a complex between the pyridyl groups and the zinc atom. aip.org Another approach involves modifying the ZnPc unit itself, such as by incorporating a bowl-shaped resorcin nih.govarene cavity, which can capture C₆₀ through non-covalent interactions, leading to efficient photo-induced electron transfer. worldscientific.com

Covalently linked ZnPc-fullerene conjugates offer more stable and well-defined systems where the distance and orientation between the donor (ZnPc) and acceptor (C₆₀) can be precisely controlled. The synthesis of these conjugates often involves multi-step chemical reactions. One common synthetic route includes a palladium-catalyzed cross-coupling reaction on a monoiodophthalocyanine precursor to introduce a specific spacer, followed by a dipolar cycloaddition reaction with C₆₀. nih.gov This method has been used to create a series of novel ZnPc-C₆₀ conjugates with different spacers—such as single, double, and triple bonds—connecting the two electroactive components. nih.gov

The molecular engineering of these covalent dyads, particularly the nature of the linker, has a profound impact on their photophysical properties. nih.govacs.org Detailed investigations have confirmed that intramolecular electron transfer from the photoexcited ZnPc to the fullerene is the primary deactivation pathway for the excited state. nih.govacs.org Femtosecond laser photolysis studies have directly observed the formation of the charge-separated state, identified by the transient absorption signals of the ZnPc radical cation (ZnPc•+) and the C₆₀ radical anion (C₆₀•-). nih.gov

The lifetime of this charge-separated state is a critical parameter for potential applications and is highly dependent on both the linking spacer and the polarity of the solvent. nih.gov Research shows that the lifetimes of the radical ion-pair states increase as the solvent polarity decreases. nih.gov Furthermore, the nature of the spacer plays a crucial role; a system where ZnPc and C₆₀ were directly linked showed the shortest lifetimes, whereas the longest lifetimes were observed in a conjugate featuring a triple-bond spacer. nih.gov Similarly, a dyad connected by an oligo(phenylene-ethynylene) (OPE) bridge also exhibited charge transfer, though the recombination was very fast. acs.org The influence of solvent polarity on the molecular orbitals has also been noted, where in polar solvents, the lowest unoccupied molecular orbital (LUMO) localizes on the C₆₀ moiety, facilitating charge separation, which is not the case in non-polar solvents. nih.gov

Below are tables summarizing key research findings on the properties of ZnPc-fullerene complexes.

Table 1: Binding Constants and Thermodynamic Parameters for Supramolecular Complexation of Zinc-2,9,16,23-tetra-tert-butyl phthalocyanine with Fullerenes

| Fullerene | Solvent | Binding Constant (K) [dm³·mol⁻¹] |

| C₆₀ | Toluene | 18,330 |

| C₆₀ | 1,2-dichlorobenzene | 12,595 |

| C₇₀ | Toluene | 19,160 |

| C₇₀ | 1,2-dichlorobenzene | 15,292 |

| Data sourced from The Journal of Physical Chemistry B. acs.org |

Table 2: Photoinduced Electron Transfer (PET) and Charge Recombination Rates for a Covalently Linked ZnPc-OPE-C₆₀ Dyad

| Process | Rate Constant (k) [s⁻¹] |

| Photoinduced Electron Transfer (kPET) | 1.1 x 10⁹ |

| Charge Recombination (kBET) | ~5 x 10¹⁰ |

| Data sourced from Inorganic Chemistry. acs.org |

Table 3: Lifetimes of Radical Ion-Pair States in ZnPc-C₆₀ Conjugates with Different Spacers

| Spacer Type | Observation |

| Direct Linkage | Lifetimes of charge-separated states tend to be the shortest. |

| Single Bond | Intermediate lifetimes observed. |

| Double Bond | Intermediate lifetimes observed. |

| Triple Bond | Longest lifetimes observed for the charge-separated state. |

| Findings sourced from Chemistry – A European Journal. nih.gov |

Advanced Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of zinc phthalocyanine (B1677752) is characterized by two principal absorption regions: the Q band in the visible/near-infrared and the Soret (or B) band in the near-ultraviolet. cdnsciencepub.comscielo.br These arise from π-π* transitions within the extensive aromatic macrocycle. researchgate.net

Detailed Analysis of Q and Soret (B) Band Transitions

The Q band, typically appearing around 670-700 nm, is an intense and sharp absorption corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically an a₁ᵤ → e₉ transition. scielo.brresearchgate.net The Soret band, found near 350 nm, is generally broader and less intense than the Q band and is assigned to the a₂ᵤ → e₉ transition. researchgate.netacademie-sciences.fr The precise energies and intensities of these bands can be influenced by the molecular environment, such as the solvent or solid-state packing. cdnsciencepub.com For instance, in the solid state, the Q band can exhibit a widening and splitting, known as Davydov splitting, which is indicative of intermolecular interactions. cdnsciencepub.com

Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to assign the transitions responsible for the absorption spectra. The lowest Eᵤ and A₂ᵤ states are associated with the Q and B bands, respectively. scielo.br While transitions to Eᵤ states are primarily π-π* in nature, the lowest A₂ᵤ state can have n-π* character. scielo.br

Vibronic Overtone Analysis

In addition to the main electronic transitions, weaker absorption bands corresponding to vibronic overtones are often observed. academie-sciences.frnih.gov These appear as shoulders or less intense peaks at higher energies than the primary Q band. For example, a vibronic overtone of the Q band can be seen at around 616 nm. nih.gov The analysis of these vibronic features provides insight into the coupling between electronic states and molecular vibrations. In resonance hyper-Raman spectroscopy, overtone and combination bands have been observed, which are not apparent in resonance Raman spectra, suggesting complex vibrational coupling in the excited state. acs.org

Influence of Substituents and Molecular Environment on Spectral Shifts

The electronic properties of the zinc phthalocyanine macrocycle are highly tunable through the introduction of peripheral substituents. The position and nature of these substituents can cause significant shifts in the absorption bands.

Electron-donating groups: When electron-releasing groups are attached to the α-positions of the phthalocyanine skeleton, both the Q and B bands shift to longer wavelengths (red-shift). nih.gov This effect is amplified when more electron-donating groups are present. nih.gov Conversely, introducing these groups at the β-positions tends to shift the Q band to shorter wavelengths (blue-shift). nih.gov

Electron-withdrawing groups: The effect of electron-withdrawing groups is opposite to that of electron-donating groups. nih.gov Attaching them to the α-positions results in a blue-shift, while substitution at the β-positions causes a red-shift. uchile.cl These shifts can be rationalized by considering the changes in the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov

Solvent and Aggregation: The surrounding medium also plays a crucial role. Solvatochromic effects, or shifts in spectral bands due to the solvent's refractive index, are well-documented for ZnPc. researchgate.net Furthermore, in certain solvents or at high concentrations, ZnPc molecules can aggregate. This aggregation typically leads to a broadening and often a blue-shift of the Q band, characteristic of H-aggregate formation. nih.govresearchgate.net The aggregation can be influenced by the water content in solvent mixtures. researchgate.net

| Compound | Substituent Type | Substitution Position | Q-band Shift | Reference |

|---|---|---|---|---|

| ZnPc Derivative | Electron-donating | α-position | Red-shift | nih.gov |

| ZnPc Derivative | Electron-donating | β-position | Blue-shift | nih.gov |

| ZnPc Derivative | Electron-withdrawing | α-position | Blue-shift | uchile.cl |

| ZnPc Derivative | Electron-withdrawing | β-position | Red-shift | uchile.cl |

Fluorescence Quantum Yields and Lifetimes

Upon absorption of light, zinc phthalocyanine can relax to the ground state via fluorescence. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before emitting a photon, are key photophysical parameters.

For unsubstituted ZnPc, the fluorescence quantum yield is typically around 0.17 to 0.25 in solvents like dimethylformamide and toluene (B28343). dergipark.org.tr However, these values are sensitive to the molecular structure and environment. For instance, an octathioglycosylated ZnPc derivative exhibited a lower ΦF of 0.06, attributed to electronic and heavy-atom effects of the sulfur atoms. nih.gov Similarly, an unsymmetrically substituted anthracene-based ZnPc showed a ΦF of 0.09. dergipark.org.tr In some cases, intramolecular processes like photoinduced electron transfer (PET) can dramatically quench fluorescence, leading to very low quantum yields (e.g., 0.003). nih.gov

Fluorescence lifetimes are generally in the nanosecond range. dergipark.org.trnih.gov For example, a thioglycosylated ZnPc had a lifetime of 2.1 ns. nih.gov There is often a correlation between the fluorescence quantum yield and lifetime; factors that shorten the lifetime, such as increased intersystem crossing or internal conversion, will also decrease the quantum yield. dergipark.org.tr

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |

|---|

Excited-State Absorption (ESA) Spectroscopy and Transition Assignments

After initial photoexcitation to the first singlet excited state (S₁), ZnPc can absorb another photon, leading to a higher excited state. This process is known as excited-state absorption (ESA). The ESA spectrum of ZnPc shows distinct bands that are different from the ground-state absorption. Experimental studies have identified two main ESA bands centered at approximately 1.97 eV and 2.56 eV. scispace.comrsc.org

Theoretical calculations have been instrumental in assigning the transitions responsible for these ESA bands. The lower energy peak at 1.97 eV is attributed to the S₁ → S₃ transition, while the higher energy peak at 2.56 eV corresponds to the S₁ → S₂₄ transition. scispace.comrsc.org These transitions have been shown to exhibit charge-transfer character, with electron density moving between the center and the periphery of the macrocycle. scispace.comrsc.org Aggregation of ZnPc molecules can lead to a blue-shift in the ESA spectrum. rsc.org

Triplet State Dynamics

Following excitation to the singlet state, the molecule can undergo intersystem crossing (ISC) to the long-lived triplet state (T₁). Zinc phthalocyanines are known for their high triplet quantum yields (ΦT) and long triplet lifetimes, which are crucial for applications like photodynamic therapy. nih.gov

The triplet state can be characterized by transient absorption spectroscopy, which reveals a broad transient absorption, for instance, with a peak around 534 nm due to T-T* absorption. scispace.com The triplet quantum yields for a series of non-peripherally substituted zinc phthalocyanines were found to be in the range of 0.78–0.84. scispace.com The lifetime of the triplet state can be on the order of microseconds, for example, 12.4 µs for an iodinated ZnPc derivative. ustc.edu.cn

Triplet State Formation and Lifetimes

The formation of the triplet excited state (T₁) in zinc phthalocyanine occurs via intersystem crossing (ISC) from the first excited singlet state (S₁). This process is highly efficient due to the spin-orbit coupling induced by the central zinc atom. The triplet state is a critical intermediate in many photochemical processes. nih.gov

The lifetime of the triplet state (τT) is highly dependent on its environment. In deoxygenated or deaerated solutions, the triplet lifetimes of ZnPc and its derivatives can be quite long, on the order of hundreds of microseconds. researchgate.net For instance, studies using laser flash photolysis on tetrasubstituted ZnPc derivatives in deoxygenated ethanol (B145695) and toluene reported triplet lifetimes of approximately 300 µs. researchgate.net However, in air-saturated solutions, the triplet lifetime is significantly quenched by molecular oxygen, reducing the lifetime to the sub-microsecond range (0.2-0.4 µs). researchgate.net This quenching is a key step in the generation of singlet oxygen. At higher concentrations, the triplet decay mechanism can shift from a first-order process to a second-order process due to triplet-triplet annihilation. researchgate.net

| Compound | Solvent/Medium | Condition | Triplet Lifetime (τT) | Reference |

|---|---|---|---|---|

| Tetrasubstituted ZnPc | Ethanol/Toluene | Deoxygenated | ~300 µs | researchgate.net |

| Tetrasubstituted ZnPc | Ethanol/Toluene | Air-saturated | 0.2 - 0.4 µs | researchgate.net |

| 2,9,16,23-phenoxy-phthalocyanine-zinc | DMF | Not specified | 12.8 µs | optica.org |

| Tetracarboxy-ZnPc composite | DMSO/H₂O | Not specified | 1.6 µs and 12.3 µs | rsc.org |

| Iodinated ZnPc | Not specified | Not specified | 12.4 ± 0.2 µs | ustc.edu.cn |

Mechanisms of Singlet Oxygen Generation (Type II Photosensitization)

Zinc phthalocyanine is an effective photosensitizer, primarily operating through a Type II photochemical mechanism. This process involves the transfer of energy from the excited triplet state of the photosensitizer (³ZnPc*) to ground-state molecular oxygen (³O₂), which is naturally a triplet. rsc.org The energy of the ZnPc triplet state is sufficiently high to excite the ground-state oxygen to its highly reactive singlet excited state (¹O₂). saip.org.za

Excitation: ZnPc + hν → ¹ZnPc*

Intersystem Crossing: ¹ZnPc* → ³ZnPc*

Energy Transfer: ³ZnPc* + ³O₂ → ZnPc + ¹O₂

The efficiency of this energy transfer, and thus the generation of singlet oxygen, is directly influenced by the triplet state's properties, including its quantum yield and lifetime. rsc.org A long triplet lifetime enhances the probability of a collision and subsequent energy transfer to an oxygen molecule. saip.org.za

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation, defined as the number of singlet oxygen molecules formed per photon absorbed by the photosensitizer. rsc.org For zinc phthalocyanine and its derivatives, ΦΔ values are often high, but can vary significantly based on the peripheral substituents and the solvent environment. yildiz.edu.trrsc.org Bulky substituents can prevent aggregation and improve solubility, which often leads to higher singlet oxygen generation. yildiz.edu.tr The polarity of the solvent also plays a role. yildiz.edu.tr For example, ΦΔ values are typically higher in dimethyl sulfoxide (B87167) (DMSO) than in dimethylformamide (DMF). yildiz.edu.tr

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Unsubstituted ZnPc | DMSO | 0.67 | yildiz.edu.tr |

| Unsubstituted ZnPc | DMF | 0.56 | yildiz.edu.tr |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMSO | 0.76 | yildiz.edu.tr |

| Bis(4-fluorophenyl)-methoxy-substituted ZnPc | DMF | 0.70 | yildiz.edu.tr |

| Tetrasubstituted ZnPc Derivatives | Ethanol/Toluene | 0.4 - 0.6 | researchgate.net |

| Tetracarboxy-ZnPc | Not specified | 0.37 | unirioja.es |

| Sulfonated ZnPc derivative | Water | 0.48 | rsc.org |

| Triazole-substituted ZnPc | Not specified | 0.66 | researchgate.net |

| Furan-imine substituted ZnPc | DMSO | 0.12 | dergipark.org.tr |

Time-Resolved Spectroscopic Methodologies

To elucidate the complex photophysical and photochemical pathways of zinc phthalocyanine, researchers employ a suite of time-resolved spectroscopic techniques. These methods allow for the direct observation and characterization of short-lived excited states.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as pump-probe spectroscopy, is a powerful technique for studying the dynamics of excited states. saip.org.za In these experiments, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorption resulting from the initial excitation.

Nanosecond TA allows for the observation of longer-lived transient species. nih.gov It is particularly well-suited for characterizing the triplet excited state (T₁) of ZnPc. ustc.edu.cn Nanosecond TA spectra of ZnPc typically show a ground-state bleach corresponding to the Q-band absorption, and a broad, positive absorption at shorter wavelengths (e.g., ~490 nm) attributed to the T₁ → Tₙ transition. ustc.edu.cn This technique is also instrumental in studying photoinduced electron transfer, enabling the identification of the radical cation (ZnPc⁺•) and radical anion species in donor-acceptor systems. nih.govacs.org

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for measuring the lifetimes of fluorescent states with high precision, typically in the picosecond to nanosecond range. doi.org The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of single fluorescence photons relative to the excitation pulse.

For zinc phthalocyanine, TCSPC is used to determine the lifetime of the first excited singlet state (S₁). nih.gov Studies have shown that monomeric ZnPc incorporated into liposomes has a fluorescence lifetime of around 3.0-3.5 ns. nih.gov The formation of aggregates, however, leads to quenching and is characterized by significantly shorter fluorescence lifetimes. nih.gov TCSPC is a fundamental tool for characterizing the photophysical properties of new ZnPc derivatives and formulations. rsc.orgresearchgate.netmendeley.com

Laser Flash Photolysis Studies of Excited States

Laser Flash Photolysis (LFP) is a versatile technique for generating and studying transient chemical species with lifetimes from nanoseconds to milliseconds. scielo.br A high-energy laser pulse creates a high concentration of excited states, and their subsequent decay and reactions are monitored by a probe light source, often via transient absorption spectroscopy. scielo.brrsc.org

LFP is extensively used to investigate the triplet state properties of zinc phthalocyanine. researchgate.netscielo.br It is the primary method for determining triplet lifetimes under various conditions, such as in deoxygenated or air-saturated solutions, to quantify the rate of oxygen quenching. researchgate.net Furthermore, LFP studies at varying concentrations have been used to investigate triplet-triplet annihilation reactions, where two triplet-state molecules interact, providing insights into complex decay kinetics. researchgate.net The technique has also been applied to study the photoinduced release of molecules like nitric oxide from ZnPc-containing complexes. nih.gov

Circular Dichroism and Related Techniques

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure, molecular symmetry, and magnetic properties of molecules like zinc phthalocyanine (ZnPc). jascoinc.com Unlike natural circular dichroism, which is only observable in chiral molecules, MCD can be induced in achiral molecules by applying a strong magnetic field parallel to the direction of light propagation. jascoinc.com This applied field causes a differential absorption of left and right circularly polarized light, providing detailed insights into the electronic transitions of the molecule. jascoinc.com

For ZnPc, a molecule with high (D4h) symmetry, MCD spectroscopy is particularly revealing. cdnsciencepub.com The electronic absorption spectrum of ZnPc is characterized by a strong, sharp absorption band in the visible region, known as the Q-band, and another intense band in the near-UV, called the B-band or Soret band. jascoinc.comcdnsciencepub.com The Q-band arises from the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jascoinc.com

The MCD spectrum of a ZnPc solution at room temperature displays a distinct derivative shape in the region of the Q-band, with the signal intensity passing through zero near the absorption maximum. jascoinc.com This characteristic shape is a signature of a Faraday A-term, which arises from transitions involving a degenerate excited state. jascoinc.com In the case of ZnPc, this indicates that the LUMO is doubly degenerate, a key feature of its electronic structure. jascoinc.com Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), confirm that the HOMO of ZnPc is non-degenerate while the LUMO is doubly degenerate, supporting the experimental MCD observations. jascoinc.com

The analysis of MCD spectra involves deconvoluting the spectral bands into contributions from Faraday A, B, and C terms. The A-terms are temperature-independent and have a derivative shape, occurring only for molecules with degenerate ground or excited states. The B-terms are also temperature-independent and have a Gaussian shape, and they are present for all molecules. The C-terms are temperature-dependent and are only observed for molecules with a degenerate ground state (paramagnetic species). Since ZnPc is a closed-shell molecule, its MCD spectrum is dominated by A and B terms. cdnsciencepub.com

By performing a band deconvolution analysis on both the absorption and MCD spectra, it is possible to determine the Faraday parameters and calculate the orbital angular momentum (Lz) of the excited state. jascoinc.comjasco-global.com For the Q-band of ZnPc, the MCD spectrum is primarily composed of the Faraday A-term, with a smaller contribution from the B-term. jascoinc.com This analysis has yielded a value of 2.8 for the orbital angular momentum of the excited state associated with the Q-band. jascoinc.com

Detailed studies involving band deconvolution of the absorption and MCD spectra have led to the identification of multiple underlying electronic transitions within the main absorption bands. acs.orgnih.gov For instance, the B-band has been shown to comprise several degenerate excited states. acs.orgnih.gov Furthermore, MCD has been instrumental in identifying weak, symmetry-forbidden transitions that are not easily observed in absorption spectra alone. acs.org

Modifications to the phthalocyanine ring, such as the introduction of nitrogen atoms in the peripheral benzene (B151609) rings, can reduce the molecular symmetry. cdnsciencepub.comcdnsciencepub.com This reduction in symmetry, for example in zinc-3,4-pyridinoporphyrazine, lifts the degeneracy of the Q-band, causing it to split. cdnsciencepub.comcdnsciencepub.com In such cases, the MCD spectrum is no longer dominated by A-terms but instead shows overlapping, oppositely signed B-terms. cdnsciencepub.com Conversely, other modifications can retain the degeneracy, in which case the MCD spectrum in the Q-band region is still described by a Faraday A-term. cdnsciencepub.comscilit.com

MCD spectroscopy has also been applied to study ZnPc in different environments, such as isolated in an argon matrix. andreas-schrimpf.de These low-temperature matrix isolation studies provide highly resolved spectra, allowing for a more precise determination of excited-state energies and magnetic moments. andreas-schrimpf.de

Table 1: Faraday Term Analysis of the Q-band for Zinc Phthalocyanine

| Parameter | Value | Reference |

| Q-band Absorption Maximum | 14940 cm⁻¹ | jascoinc.com |

| MCD Zero-Crossing | 14930 cm⁻¹ | jascoinc.com |

| Orbital Angular Momentum (Lz) | 2.8 | jascoinc.com |

| Dominant Faraday Term | A-term | jascoinc.com |

Electronic Structure, Theoretical Modeling, and Computational Chemistry

Quantum Mechanical Computational Approaches

Quantum mechanical calculations have been instrumental in elucidating the electronic and structural properties of ZnPc. These methods offer a detailed picture of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. For ZnPc, DFT calculations have been employed to determine its optimized geometry and electronic structure. aip.orgnih.gov Studies have shown that ZnPc possesses a D4h symmetry in its ground state. aip.orgaip.org DFT calculations, such as those using the BP86 functional, have confirmed this high-symmetry structure as a stable minimum on the potential energy surface. cdnsciencepub.com

The geometric parameters of ZnPc, including bond lengths and angles, have been calculated using DFT and show good agreement with experimental data. nih.govresearchgate.net For instance, DFT calculations have been used to determine the equatorial and axial Zn-N bond lengths in ZnPc derivatives. researchgate.net The interaction of ZnPc with other molecules, such as axial ligands, has also been modeled using DFT, revealing structural changes like the displacement of the zinc atom out of the phthalocyanine (B1677752) plane. cdnsciencepub.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including their absorption spectra. acs.orgsci-hub.se TD-DFT calculations have been successfully applied to interpret the UV-visible absorption spectrum of ZnPc, which is characterized by the prominent Q-band in the visible region and the Soret (or B) band in the UV region. researchgate.netscielo.brresearchgate.net

These calculations have provided an accurate description of the electronic transitions responsible for these bands. researchgate.net For example, the Q-band is primarily attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is a π → π* transition. researchgate.netaijr.orgaijr.org TD-DFT has also been used to investigate the excited-state absorption (ESA) of ZnPc, which is relevant for applications like optical limiting. nih.govscispace.com Studies have identified the specific transitions responsible for the observed ESA peaks. scispace.com Furthermore, TD-DFT calculations have been performed to simulate the effects of solvent and aggregation on the absorption spectra of ZnPc. nih.govscielo.brrsc.org

Semi-Empirical Methods (e.g., MSXa, INDO/S)

Prior to the widespread use of DFT and TD-DFT, semi-empirical methods were employed to study the electronic structure of ZnPc. The MSXα (Multiple Scattering X-alpha) method, for instance, was used to investigate the molecular orbital diagram of ZnPc, showing reasonable agreement with experimental X-ray photoelectron spectroscopy (XPS) data. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) method has also been utilized, particularly for interpreting the electronic spectra. researchgate.net While these semi-empirical methods are generally less accurate than modern ab initio and DFT techniques, they provided early and valuable insights into the electronic properties of large molecules like ZnPc. usu.edu

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides a qualitative and quantitative understanding of the electronic transitions and chemical reactivity of ZnPc.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the HOMO and LUMO, play a crucial role in determining the electronic and optical properties of ZnPc. The HOMO in ZnPc is of a1u symmetry and is a π-orbital localized on the phthalocyanine ring. rsc.orgchemrxiv.org The LUMO is a doubly degenerate π* orbital of eg symmetry, with significant contributions from the pyrrole (B145914) carbon and nitrogen atoms, as well as the meso-nitrogen atoms. rsc.orgjascoinc.com

The character of these frontier orbitals dictates the nature of the primary electronic transitions. The well-known Q-band in the absorption spectrum of ZnPc arises from the electronic transition from the a1u (HOMO) to the eg (LUMO) orbitals. aijr.orgaijr.orgresearchgate.net The energy levels of the HOMO and LUMO can be influenced by various factors, including the introduction of substituents on the phthalocyanine ring and the surrounding environment. uab.edusemanticscholar.org

Energy Gap Determination and Modulation

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the electronic properties and the position of the main absorption band of ZnPc. Theoretical calculations have been used to determine this energy gap. For instance, DFT calculations with the B3LYP functional have estimated the HOMO-LUMO gap of ZnPc to be around 2.19 eV. aip.orgaip.org Other calculations have reported values in the range of 2.03-2.21 eV. researchgate.net

The HOMO-LUMO gap of ZnPc can be modulated through chemical modifications. aip.org Introducing electron-donating groups to the phthalocyanine periphery generally decreases the HOMO-LUMO energy gap. researchgate.net Conversely, fluorination of the outer ring can significantly shift the energies of the frontier orbitals. chemrxiv.org For instance, the addition of phenyl groups to related azaporphyrin analogs has been shown to decrease the HOMO-LUMO gap compared to ZnPc. aip.org This ability to tune the energy gap is essential for tailoring the properties of ZnPc for specific applications.

Molecular Symmetry and Structural Dynamics

Computational methods are crucial for understanding the relationship between the geometric structure and the electronic states of ZnPc.

In its ground state, the zinc phthalocyanine molecule is characterized by a high degree of symmetry, belonging to the D4h point group. researchgate.net This symmetry is a key feature of its square-planar structure, with the zinc ion centrally coordinated within the phthalocyanine macrocycle. researchgate.netscielo.org.co The highest occupied molecular orbital (HOMO) in ZnPc is composed of π orbitals that are evenly distributed across the four isoindole rings, which is consistent with the D4h point symmetry of its optimized geometry. researchgate.net

Upon electronic excitation, particularly in the region of the prominent Q-band in its absorption spectrum, theoretical studies predict a change in molecular symmetry. aip.orgdntb.gov.uanih.gov Investigations utilizing time-dependent density functional theory (TDDFT) have found that while ZnPc possesses D4h symmetry in its ground state, a reduction to C4v symmetry is predicted for the excited state in the Q-band region. researchgate.netaip.orgdntb.gov.uanih.govacs.org This symmetry breaking is employed in computational models to determine the lowest energy of the excited states. researchgate.netaip.orgdntb.gov.uanih.gov This transition from D4h to C4v symmetry is a critical aspect of accurately modeling the molecule's photophysical properties.

The planarity and aromaticity of the ZnPc macrocycle are fundamental to its electronic properties and stability. scielo.org.co The molecule is composed of several ring subunits, including benzene (B151609) and pyrrole-like rings, fused together to form a large, conjugated π-electron system. scielo.org.codergipark.org.tr This extended π-system, containing 42 π-electrons, confers a significant aromatic character to the molecule. scielo.org.co

Theoretical investigations have been performed to quantify the planarity and aromaticity of ZnPc. researchgate.netresearchgate.net In the gas phase, the free ZnPc molecule is calculated to be flat. researchgate.net However, in polar environments such as dimethyl sulfoxide (B87167) (DMSO) and water, computational models predict a deviation from planarity. dergipark.org.trresearchgate.net The coordination of a water molecule to the central zinc ion, forming ZnPc∙H₂O, results in a non-planar structure where the zinc ion is displaced from the plane of the four coordinating nitrogen atoms, both in the gas phase and in polar solvents. researchgate.netresearchgate.netacs.org

Aromaticity is often evaluated using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net Both HOMA and NICS calculations indicate that the macrocycle as a whole and the fused benzene rings are highly aromatic. researchgate.net In contrast, the pyrrolic rings exhibit a significantly reduced aromatic character compared to free pyrrole. dergipark.org.trresearchgate.net Studies using the Polarized Continuum Model (PCM) to simulate solvent effects have concluded that the presence of polar solvents does not practically change the aromaticity of the ring subunits. researchgate.net

| Ring Subunit | Aromaticity Character (NICS/HOMA) | Solvent Effect on Aromaticity | Reference |

|---|---|---|---|

| Macrocycle | Highly Aromatic | Practically unchanged in polar solvents | researchgate.net |

| Benzene Rings (Ring C) | Highly Aromatic (Comparable to free benzene) | Small increase in water | dergipark.org.trresearchgate.net |

| Pyrrole Rings (Ring B) | Significantly reduced (Nearly lost) | Largely unaffected | dergipark.org.trresearchgate.net |

Spectroscopic Simulation and Validation

Computational chemistry plays a vital role in interpreting and validating experimental spectra, providing a deeper understanding of the electronic transitions and vibrational modes of ZnPc.

The UV-Vis absorption spectrum of ZnPc is dominated by an intense, sharp Q-band in the visible region (around 670-700 nm) and a Soret (or B) band in the near-UV region (around 350 nm). aip.orgaip.org These bands correspond to π-π* transitions within the macrocycle. aip.orgnih.gov Franck-Condon (FC) analysis is a powerful theoretical tool used to simulate the vibronic structure of these electronic transitions, providing a more detailed interpretation of the experimental spectrum. aip.orgdntb.gov.uanih.gov

The FC principle states that electronic transitions are vertical, and the intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. aip.org FC analysis has been successfully applied to model the Q-band of ZnPc, revealing that π-π* transitions are evident and that satellite vibrations are also visible in the spectra. aip.orgdntb.gov.uanih.gov While FC results have been highly successful for the Q-band, they have been described as less illuminating for the B-band. aip.orgdntb.gov.uanih.govaip.org Theoretical calculations for ZnPc in a vacuum have determined the excitation energy for the Q-band 0-0 transition to be 1.88 eV, which shows remarkable agreement with gas-phase spectroscopy data. researchgate.netaip.orgdntb.gov.uanih.govaip.org

Density Functional Theory (DFT) calculations have been effectively used to predict the infrared (IR) and Raman spectra of zinc phthalocyanine. rsc.orgresearchgate.net These theoretical predictions show very good agreement with experimental frequency data, with root-mean-square (RMS) errors as low as 10 cm⁻¹ for IR and 12 cm⁻¹ for Raman spectra. rsc.orgresearchgate.net This high level of precision allows for reliable assignments of vibrational frequencies to specific structural motions. rsc.orgresearchgate.net

For instance, the sensitivity of three IR bands between 700 and 800 cm⁻¹ to the polymorphic form of ZnPc has been explained by assigning two of these modes to out-of-plane vibrations and one to an in-plane vibration; the out-of-plane modes are more sensitive to solid-state packing effects. rsc.orgresearchgate.net The most intense band in the Raman spectrum, predicted around 1517 cm⁻¹, is associated with large displacements on the C-N-C bridging bonds and is a good marker for changes in the metal ion's environment. rsc.orgresearchgate.net

Theoretical simulations are also used to support the analysis of Nuclear Magnetic Resonance (NMR) spectra, although detailed computational NMR studies are less common in the searched literature than IR or UV-Vis studies. aijr.orgnih.gov However, computational data is produced for comparison with experimental data and to understand phenomena like aggregation-caused quenching. aijr.org For example, ¹H NMR spectra have been recorded for substituted ZnPc derivatives in deuterated chloroform (B151607) (CDCl₃). nih.govacs.org

| Spectroscopic Technique | Computational Method | Key Findings | Reference |

|---|---|---|---|

| UV-Vis | TDDFT with Franck-Condon Analysis | Accurate prediction of Q-band (1.88 eV in vacuum); explains vibronic structure. | researchgate.netaip.orgdntb.gov.uanih.gov |

| Infrared (IR) | DFT | Excellent agreement with experimental frequencies (RMS error ~10 cm⁻¹); allows reliable mode assignment. | rsc.orgresearchgate.net |

| Raman | DFT | Good agreement with experiment (RMS error ~12 cm⁻¹); intense band at 1517 cm⁻¹ is a marker for the metal ion environment. | rsc.orgresearchgate.net |

| NMR | DFT (for comparison) | Used to support experimental data analysis and understand aggregation effects. | aijr.orgnih.gov |

Solvent Effects and Environmental Interactions

The interaction of zinc phthalocyanine with its environment, particularly with solvent molecules, significantly influences its structural and electronic properties. Computational models are essential for elucidating these interactions. Theoretical studies often employ a Polarized Continuum Model (PCM) to simulate the bulk effect of a solvent. dergipark.org.trresearchgate.netcaltech.edu

The influence of solvents on the vertical excitation energies of ZnPc has been found to be relatively small, which is in excellent agreement with experimental data showing minimal solvatochromism. caltech.edu However, solvents can have a notable impact on the molecule's geometry. As mentioned previously, while ZnPc is planar in the gas phase, it is predicted to become non-planar in polar environments like water. dergipark.org.trresearchgate.net

Furthermore, specific interactions with solvent molecules can lead to the formation of crystal solvates. acs.org For example, a series of (aqua)zinc phthalocyanine solvates with polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) has been synthesized and studied. acs.org X-ray diffraction and DFT calculations revealed that the coordinated water molecule and the solvent molecules dictate the crystal structure through strong hydrogen bonding. acs.org These solvent-dependent supramolecular arrangements have a great influence on the molecular structure of ZnPc and the optical properties of the resulting crystals. acs.org The aggregation behavior of ZnPc is also highly dependent on the solvent, with different aggregation types (e.g., J-type aggregation) observed in various solvents like dimethylformamide (DMF), DMSO, and tetrahydrofuran (B95107) (THF). aijr.orgtandfonline.com

Polarizable Continuum Model (PCM) for Solvation Influence

The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. wikipedia.org In this model, the solvent is treated as a continuous, polarizable medium that reacts to the charge distribution of the solute. scielo.brscielo.br This approach is computationally efficient and provides significant accuracy for modeling ZnPc in various environments. researchgate.net

Theoretical studies on zinc phthalocyanine have utilized PCM, often in its Integral Equation Formalism (IEFPCM) variant, to estimate the influence of solvation. scielo.brscielo.br When studying ZnPc in a polar solvent like dimethyl sulfoxide (DMSO), the PCM method revealed that while the presence of the solvent did not significantly alter the geometrical parameters of the molecule, it did affect the orbital energies. researchgate.net Research has shown that the free ZnPc molecule is planar in the gas phase but becomes nonplanar in polar environments like DMSO and water. d-nb.info The PCM model helps to partition the molecular free energy of solvation into electrostatic, dispersion-repulsion, and cavitation components, although its primary strength lies in modeling electrostatic interactions. wikipedia.org

Charge Transfer and Energy Transfer Modeling

Modeling charge and energy transfer processes is crucial for understanding the functionality of zinc phthalocyanine in various applications, such as in photovoltaic and photocatalytic systems. These processes are often investigated in ZnPc-based aggregates and heterostructures.

Electron Density Difference Mapping

Electron density difference mapping is a powerful visualization technique used to illustrate the redistribution of electron density during electronic transitions or upon the formation of intermolecular complexes. In these maps, regions of decreased electron density (electron donation) and increased electron density (electron acceptance) are typically shown in different colors, providing a clear picture of charge transfer. rsc.orgresearchgate.net

For ZnPc dimers and trimers, density difference maps show noticeable charge transfer between the constituent monomers, confirming the presence of significant intermolecular interactions. rsc.org The analysis reveals that upon aggregation, electron density is transferred from the zinc atom to a nitrogen atom, indicating the potential formation of a Zn–N bond between molecules. rsc.org This technique is also applied to analyze excited-state transitions. For example, by calculating the electron density difference between the first singlet excited state (S1) and higher excited states (e.g., S3, S24), researchers can visualize the charge redistribution that occurs during excited-state absorption. researchgate.net Similarly, in donor-acceptor systems, these maps can show how electron density delocalizes across the molecule, for instance from a donor moiety to the phthalocyanine ring and then to an acceptor group. researchgate.net

Band Alignment Predictions in Heterostructures

The relative alignment of energy bands (or molecular orbitals) at the interface of a heterostructure determines its efficiency in charge separation and transport. For applications in solar cells and photocatalysis, a Type-II band alignment is often desirable. In a Type-II heterojunction, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the electron donor are higher in energy than the corresponding orbitals of the electron acceptor, facilitating efficient separation of photo-generated electron-hole pairs. aip.orgmdpi.com

Computational studies using DFT have been employed to predict the band alignment in various ZnPc-based heterostructures.

ZnPc/ReS₂: A heterostructure formed by fluorinated zinc phthalocyanine (F₈ZnPc) and a monolayer of Rhenium Disulfide (ReS₂) is predicted to have a Type-II band alignment. aip.org This arrangement facilitates the ultrafast transfer of holes from ReS₂ to F₈ZnPc. aip.org

ZnPc/g-C₃N₄: For heterostructures of ZnPc physisorbed on graphitic carbon nitride (g-C₃N₄), DFT calculations predict a Type-II band alignment, which is beneficial for charge separation. acs.org The presence of low-lying charge-transfer electronic states near the Q-band of ZnPc suggests the possibility of photoinduced charge transfer. acs.org

2D ZnPc Heterobilayers: Theoretical designs of two-dimensional (2D) heterobilayers using different ZnPc-based monolayers as donors and acceptors also show that a Type-II band alignment is crucial for high power conversion efficiency in solar cells. aip.orgresearchgate.net

The following table summarizes predicted band alignments and energy levels for selected ZnPc heterostructures.

| Heterostructure System | Donor | Acceptor | Band Alignment Type | Key Finding | Reference |

| F₈ZnPc / ReS₂ | ReS₂ | F₈ZnPc | Type-II | Facilitates ultrafast hole transfer. | aip.org |

| ZnPc / g-C₃N₄ | ZnPc | g-C₃N₄ | Type-II | Promotes efficient charge separation. | acs.org |

| 2D ZnPc-4 / 2D ZnPc-5 | 2D ZnPc-4 | 2D ZnPc-5 | Type-II | Suitable for high-efficiency solar cells. | aip.orgresearchgate.net |

Intermolecular Interactions and Aggregation Modeling

Due to its extensive π-system, zinc phthalocyanine has a strong tendency to aggregate, especially in solution. nih.gov This aggregation significantly affects its photophysical properties. Computational modeling is used to understand the structures of these aggregates and the forces that stabilize them.

Dimer and Trimer Stabilization Energies

The stability of ZnPc aggregates can be quantified by calculating their stabilization (or binding) energies. This is typically done by subtracting the energies of the individual monomers from the total energy of the optimized aggregate (dimer, trimer, etc.), often with a correction for the basis set superposition error (BSSE). rsc.org

DFT calculations have been used to identify stable conformations for ZnPc dimers and trimers and to calculate their stabilization energies. rsc.org For example, two stable conformers of the ZnPc dimer were found with intermolecular distances of 3.248 Å and 3.060 Å, respectively. rsc.org The calculated stabilization energies indicate that the formation of stacked structures is a favorable process. researchgate.net The main attractive force is identified as dispersive interaction. rsc.org The HOMO-LUMO gaps in the dimers and trimers are found to be smaller than that of the monomer. rsc.org

The table below presents calculated stabilization energies for ZnPc aggregates from a representative study.

| Aggregate | Conformer | Stabilization Energy (kcal/mol) | Intermolecular Distance (Å) | Computational Method | Reference |

| Dimer | Dimer I | -20.62 | 3.248 | B3LYP-D3(BJ)/6-31G(d,p) | rsc.org |

| Dimer | Dimer II | -22.37 | 3.060 | B3LYP-D3(BJ)/6-31G(d,p) | rsc.org |

| Trimer | Trimer I | -41.33 | 3.248 / 3.248 | B3LYP-D3(BJ)/6-31G(d,p) | rsc.org |

| Trimer | Trimer II | -47.01 | 3.060 / 3.060 | B3LYP-D3(BJ)/6-31G(d,p) | rsc.org |

Hirshfeld Surface Analysis for Intermolecular Forces

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated based on the electron distribution of a molecule, and properties mapped onto this surface reveal the nature and extent of different intermolecular contacts.

This method has been applied to zinc phthalocyanine and its derivatives to analyze the forces driving aggregation. nih.govnih.govresearchgate.net For instance, the Independent Gradient Model based on Hirshfeld partition of molecular density (IGMH) analysis reveals that π–π interactions are the primary cause of aggregation in ZnPc dimers and trimers. rsc.orgrsc.orgresearchgate.net By mapping specific functions onto the isosurfaces, different types of interactions can be visualized; green regions often denote π–π interactions, while small blue areas can indicate the formation of Zn-N bonds between monomers. rsc.org In substituted ZnPc derivatives, Hirshfeld analysis can show a reduction in π–π interactions with a corresponding increase in other contacts like C–H···N and H···H interactions. researchgate.net This analysis provides a detailed picture of the complex interplay of forces that govern the supramolecular assembly of zinc phthalocyanine. acs.org

Thin Film Growth and Advanced Materials Characterization

Fabrication Techniques for Thin Films

The method used to fabricate ZnPc thin films profoundly influences their molecular arrangement, crystallinity, and surface morphology, which in turn dictate their electronic and optical properties. Three common techniques for depositing ZnPc thin films are thermal evaporation, pulsed laser deposition, and spin coating.

Thermal evaporation, a widely used physical vapor deposition (PVD) technique, involves heating a source material, in this case, ZnPc powder, in a high-vacuum environment until it sublimes. The vaporized molecules then travel and condense onto a substrate, forming a thin film. This method is valued for its simplicity, cost-effectiveness, and ability to produce high-purity coatings. fhr.biz The properties of the resulting ZnPc film are highly dependent on deposition parameters such as substrate temperature and deposition rate.

Research has shown that the substrate temperature during thermal evaporation is a critical factor in determining the crystalline phase of the ZnPc film. aip.orgresearchgate.net At lower substrate temperatures, the metastable α-phase is typically formed. acs.org As the substrate temperature is increased, a phase transformation to the more stable β-phase can be induced. aip.orgresearchgate.net The thickness of the film also plays a role in its structural properties, with different thicknesses potentially leading to variations in crystal orientation and grain size. aip.orgresearchgate.net

Table 1: Influence of Substrate Temperature on the Crystalline Phase of Thermally Evaporated ZnPc Thin Films

| Substrate Temperature (K) | Predominant Crystalline Phase | Key Observations |

| Room Temperature | α-phase | Formation of the metastable polymorph. acs.org |

| 423 - 473 K | α → β phase transformation | A transition from the metastable α-phase to the stable β-phase is observed within this temperature range. aip.org |

| > 473 K | β-phase | The stable β-phase becomes the dominant crystalline structure. aip.org |

Pulsed Laser Deposition (PLD) is another physical vapor deposition technique that utilizes a high-power pulsed laser beam to ablate a target material, creating a plasma plume that deposits onto a substrate. youtube.comornl.gov This method offers precise control over film thickness and stoichiometry. ornl.gov For ZnPc thin films, a KrF excimer laser is often used. scispace.comresearchgate.net

The characteristics of the deposited ZnPc films are influenced by parameters such as laser fluence (energy per unit area) and pulse repetition rate. scispace.com Studies have demonstrated that by carefully tuning these deposition conditions, crystalline ZnPc films can be successfully fabricated. scispace.com Optical and structural analyses of PLD-deposited ZnPc films often suggest the growth of the β-phase. scispace.com

Table 2: Parameters for Pulsed Laser Deposition of ZnPc Thin Films

| Parameter | Range/Value | Effect on Film Properties |

| Laser Type | KrF Excimer Laser (λ = 248 nm) | Provides the energy for ablation of the ZnPc target. scispace.com |

| Laser Fluence | 10 - 100 mJ/cm² | Affects the growth and properties of the film. scispace.com |

| Repetition Rate | 50 and 200 Hz | Influences the deposition rate and film characteristics. scispace.com |

| Resulting Phase | Typically β-phase | Optical and structural measurements indicate the formation of the stable β-phase. scispace.com |

Spin coating is a solution-based method for depositing thin films onto flat substrates. ossila.com The process involves dispensing a solution containing the material of interest (in this case, a ZnPc derivative dissolved in a suitable solvent) onto the center of a substrate, which is then spun at high speed. youtube.com The centrifugal force spreads the solution evenly across the substrate, and the subsequent evaporation of the solvent leaves a uniform thin film. ossila.comyoutube.com

The final thickness and quality of the spin-coated film are determined by factors such as the viscosity of the solution, the concentration of the solute, and the spin speed and duration. navsontech.inyoutube.com This technique is particularly useful for fabricating films from soluble phthalocyanine (B1677752) derivatives and is known for its simplicity and ability to quickly produce uniform films. ossila.com

Table 3: Key Stages and Controlling Parameters in Spin Coating

| Stage | Description | Key Controlling Parameters |

| Deposition | The solution is dispensed onto the stationary or slowly rotating substrate. ossila.com | Solution viscosity, solute concentration. navsontech.in |

| Spin-up | The substrate is accelerated to the desired rotational speed. youtube.com | Acceleration rate. youtube.com |

| Spin-off | Excess solution is flung off the edges of the substrate due to centrifugal force. youtube.com | Rotational speed. navsontech.in |

| Evaporation | The solvent evaporates, leaving behind the solid thin film. ossila.com | Spin duration, ambient conditions. navsontech.in |

Structural Characterization of Thin Films

Understanding the crystalline structure and surface morphology of ZnPc thin films is crucial for optimizing their performance in electronic devices. X-ray diffraction and atomic force microscopy are powerful techniques used for this purpose.

X-ray diffraction (XRD) is a primary tool for analyzing the crystal structure of materials. aip.orgresearchgate.net In the case of ZnPc, XRD is instrumental in distinguishing between its two common polymorphs: the metastable α-phase and the more stable β-phase. aip.orgresearchgate.net These phases have distinct molecular packing arrangements, which result in different XRD patterns.

The α-phase of ZnPc typically exhibits a strong diffraction peak at a 2θ angle around 6.8°, corresponding to the (200) crystal plane. researchgate.netnih.gov The β-phase, on the other hand, is often identified by peaks at approximately 7.0° and 9.32°. nih.gov The transition from the α-phase to the β-phase can be induced by thermal annealing or by depositing the films at elevated substrate temperatures. aip.orgresearchgate.netresearchgate.net This phase transformation is readily observable through changes in the XRD spectra. aip.orgresearchgate.net

Table 4: Characteristic XRD Peaks for α- and β-phases of Zinc Phthalocyanine

| Crystalline Phase | Characteristic 2θ Peak(s) | Corresponding Crystal Plane(s) |

| α-phase | ~6.8° - 6.92° | (200) |

| β-phase | ~7.04°, ~9.32° | Not explicitly stated in the provided context. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is an invaluable tool for characterizing the surface morphology, roughness, and grain structure of ZnPc thin films at the nanoscale. researchgate.netchalcogen.ro

AFM studies of ZnPc thin films have revealed that the surface morphology is highly dependent on the deposition conditions. For instance, as-deposited films on substrates at room temperature often consist of small granular grains. aip.org The surface roughness of these films can be quantified using AFM data. Research has shown that post-deposition annealing can lead to significant changes in the surface morphology, such as an increase in grain size and a flattening of the surface. researchgate.net For example, one study reported that the root mean square (rms) roughness of a ZnPc film was 14.2 nm. researchgate.net

Table 5: Representative AFM Findings for ZnPc Thin Films

| Deposition/Treatment Condition | Observed Surface Morphology | Quantitative Data (rms Roughness) |

| As-deposited at Room Temperature | Composed of small granular grains with an average size of 40 nm. aip.org | The surface roughness was almost 20 nm–30 nm. aip.org |

| Annealed at 220 °C | The surface became uniformly flat with nanometer-scale unevenness due to anisotropic grain growth. researchgate.net | Not explicitly stated in the provided context. |

| Organic Molecular Beam Deposition | High density of azimuthally disordered roundish grains. researchgate.net | 14.2 nm researchgate.net |

Scanning Electron Microscopy (SEM) for Film Homogeneity and Crystallite Size

Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface morphology, homogeneity, and crystalline nature of zinc phthalocyanine (ZnPc) thin films. Analysis of SEM images reveals crucial information about the growth of these films, which directly impacts their performance in electronic and optoelectronic devices.

Studies on thermally evaporated ZnPc thin films show that uniform film growth can be achieved, often characterized by spherical nanoparticles distributed across the substrate surface researchgate.net. The morphology of these films can be influenced by various deposition parameters and the composition of mixed-material films. For instance, in composite films of Zinc Tin Oxide, increasing the percentage of tin oxide can alter the film's morphology from a flake-like to a petal-like structure, indicating that composition plays a significant role in the surface characteristics banglajol.info.

| Film Type | Observed Morphology | Typical Crystallite Size | Reference |

|---|---|---|---|

| Thermally Evaporated ZnPc | Uniform film with spherical nanoparticles | ~11 nm | researchgate.net |

| Zinc Tin Oxide Composite | Flake-like to petal-like structures | Varies with composition | banglajol.info |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Integrity

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique used to verify the chemical composition and structural integrity of ZnPc molecules within thin films. By analyzing the absorption of infrared light at specific frequencies, which correspond to the vibrational modes of chemical bonds, FTIR provides a molecular fingerprint of the compound mdpi.com.

The FTIR spectrum of ZnPc exhibits characteristic peaks that confirm the presence of the intact phthalocyanine macrocycle. These spectra are used to ensure that the molecule has not degraded during synthesis or deposition processes. The purity of the compound can be confirmed by comparing its FTIR spectrum to literature values and ensuring the absence of characteristic vibrations from precursors, such as the C≡N bond researchgate.net. In studies of blended films, such as those combining ZnPc and F8ZnPc, FTIR is used to confirm the polycrystalline structure and the presence of both molecular species researchgate.net. Furthermore, specialized FTIR techniques, such as reflection-absorption (RA) spectroscopy, can provide information on the orientation of the molecules relative to the substrate surface in thin solid films ecnu.edu.cn.

The table below lists some of the characteristic vibrational frequencies observed in the FTIR spectrum of ZnPc and their corresponding assignments, confirming the structural integrity of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 1614 | C-C stretching in benzene (B151609) rings | researchgate.net |

| 1000-1300 | In-plane vibrations with C-C-H mode contributions | researchgate.net |

| 398.9 eV (XPS Peak) | C–N bond of ZnPc | mdpi.com |

| 400.6 eV (XPS Peak) | C=N bond of ZnPc | mdpi.com |

Interfacial Studies and Heterostructure Formation

The performance of optoelectronic devices based on ZnPc is critically dependent on the phenomena occurring at its interfaces with other materials, such as metals and semiconductors. These interactions govern charge injection, transport, and separation.

Optical Dynamics at Metal/ZnPc Interfaces (e.g., Au/ZnPc)

The interface between a metal and a metallophthalocyanine (MPc) is crucial for fabricating efficient organic-based optoelectronic devices. The adsorption, orientation, and electronic interaction of ZnPc molecules on a metal surface like gold (Au) dictate the charge injection and transport properties researchgate.net.

Quantum-mechanical and experimental studies of ZnPc on Au(111) surfaces reveal that the bonding is primarily governed by van der Waals forces. The ZnPc molecule adsorbs in a nearly planar fashion, with the central zinc atom being slightly closer to the gold surface than the rest of the molecule nih.gov. This interaction leads to charge rearrangement at the interface, which is attributed to the Pauli pushback effect, where electron clouds are redistributed without a net transfer of charge. This rearrangement modifies the work function of the metal surface. The precise molecular orientation of the ZnPc molecules on the substrate is a determining factor for the efficiency of the device researchgate.netnih.gov.

Charge Transfer at Semiconductor/ZnPc Heterojunctions (e.g., ReS2/F8ZnPc, ZnPc/BiVO4)

Heterojunctions pairing ZnPc with other semiconductors are designed to facilitate efficient charge separation and transfer, a key process in photovoltaics and photocatalysis.

ReS2/F8ZnPc: In heterostructures formed by a monolayer of Rhenium Disulfide (ReS2) and a thin film of fluorinated zinc phthalocyanine (F8ZnPc), an ultrafast charge transfer process has been observed. These materials form a type-II band alignment, which is conducive to charge separation. Experimental studies using transient absorption measurements show that upon photoexcitation of ReS2, holes transfer to the F8ZnPc layer on an exceptionally fast timescale of less than 0.35 picoseconds osti.gov. This efficient hole transfer, combined with a long lifetime of the separated charges (on the order of nanoseconds), demonstrates the potential of such 2D/organic heterostructures for optoelectronic applications osti.gov.

ZnPc/BiVO4: The heterojunction between ZnPc and Bismuth Vanadate (B1173111) (BiVO4) has been shown to enhance photocatalytic activity through an efficient charge transfer mechanism. This system forms a Z-scheme heterojunction, which promotes the separation of photogenerated electron-hole pairs mdpi.com. Under visible light irradiation, electrons in the conduction band of BiVO4 recombine with holes in the valence band of ZnPc. This process effectively separates the electrons in ZnPc's conduction band and the holes in BiVO4's valence band, which have strong redox potentials. This enhanced charge separation and transfer at the interface significantly boosts photocatalytic performance compared to the individual components mdpi.com.

| Heterojunction | Charge Transfer Type | Key Finding | Reference |

|---|---|---|---|

| ReS2/F8ZnPc | Ultrafast Hole Transfer | Hole transfer from ReS2 to F8ZnPc occurs in <0.35 ps. | osti.gov |

| ZnPc/BiVO4 | Z-Scheme Charge Transfer | Accelerated transfer of photogenerated charges enhances photocatalytic activity. | mdpi.com |

Surface-Molecule Interactions and Their Influence on Optoelectronic Behavior

The interaction between ZnPc molecules and the substrate surface is a determining factor for the material's optoelectronic properties. These interactions can induce significant charge transfer and even structural changes in the molecule.

For example, when ZnPc is deposited on an Al(100) surface, a strong interaction occurs, leading to a sizeable charge transfer from the aluminum substrate to the lowest unoccupied molecular orbital (LUMO) of the ZnPc molecules at low coverage researchgate.net. This strong electronic coupling can be so pronounced that it leads to a "self-demetalation" process, where the central zinc atom is spontaneously lost from the phthalocyanine macrocycle researchgate.netacs.org. This phenomenon is a result of the combination of the strong molecule-substrate interaction and the specific electronic structure and binding energy of the Zn atom acs.org.

Aggregation and Self Assembly Research

The propensity of zinc phthalocyanine (B1677752) (ZnPc) to form aggregates is a defining characteristic that governs its utility across various scientific and technological fields. This self-assembly process, driven by non-covalent forces, dictates the material's photophysical and electronic properties. Understanding the mechanisms of aggregation is therefore crucial for tailoring ZnPc-based materials for specific functions.